molecular formula C19H24N2O4 B15073093 Phenylethanolamine A-D3

Phenylethanolamine A-D3

Cat. No.: B15073093
M. Wt: 347.4 g/mol
InChI Key: DVUFPRMEKXKECP-BMSJAHLVSA-N
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Description

Phenylethanolamine A-D3 is a deuterium-labeled derivative of Phenylethanolamine A. Phenylethanolamine A is a β-adrenergic agonist, which means it can stimulate β-adrenergic receptors in the body. This compound is a byproduct during the synthesis of Ractopamine, a drug used to promote leanness in livestock .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylethanolamine A-D3 is synthesized by incorporating deuterium atoms into the Phenylethanolamine A molecule. The deuterium labeling is typically achieved through a process called hydrogen-deuterium exchange, where hydrogen atoms in the molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods

The industrial production of this compound involves large-scale hydrogen-deuterium exchange reactions. These reactions are carried out in specialized reactors designed to handle the specific conditions required for deuterium incorporation. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenylethanolamine A-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce corresponding ketones or aldehydes, while reduction can yield alcohols or amines .

Mechanism of Action

Phenylethanolamine A-D3 exerts its effects by binding to and activating β-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the regulation of various physiological processes, including heart rate, muscle contraction, and metabolism. Upon activation, β-adrenergic receptors initiate a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) and other downstream effectors .

Comparison with Similar Compounds

Phenylethanolamine A-D3 is similar to other β-adrenergic agonists, such as:

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring precise quantification and tracking of the compound. The deuterium atoms provide a distinct mass difference that can be easily detected using mass spectrometry .

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

347.4 g/mol

IUPAC Name

2-[4-(4-nitrophenyl)butan-2-ylamino]-1-[4-(trideuteriomethoxy)phenyl]ethanol

InChI

InChI=1S/C19H24N2O4/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16/h5-12,14,19-20,22H,3-4,13H2,1-2H3/i2D3

InChI Key

DVUFPRMEKXKECP-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)C(CNC(C)CCC2=CC=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(C2=CC=C(C=C2)OC)O

Origin of Product

United States

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